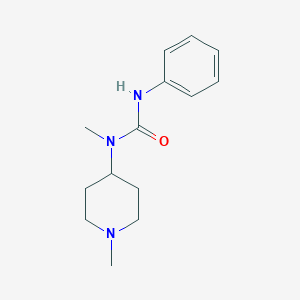
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as DMOCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's ability to act as a fluorescent probe may be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions in solution. However, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's potential toxicity and lack of selectivity for certain enzymes may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile and to determine its potential as a therapeutic agent for the treatment of cancer and inflammation. Finally, the development of more selective analogs of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may improve its usefulness in lab experiments and potential therapeutic applications.
合成法
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine in the presence of a base or acid catalyst. Other methods include the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine N-oxide or the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine and cyanogen bromide.
科学的研究の応用
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a fluorescent probe for the detection of metal ions in solution.
特性
製品名 |
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC名 |
5-(2,6-dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-6-14(7-5-11)16-19-15(8-18)17(22-16)20-9-12(2)21-13(3)10-20/h4-7,12-13H,9-10H2,1-3H3 |
InChIキー |
CKGJOGLOTWCLBZ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
正規SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)


![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)